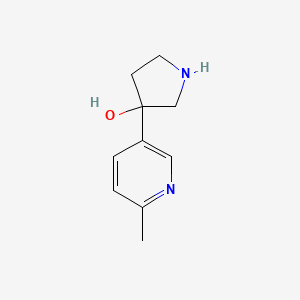

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol

Description

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol is a bicyclic organic compound comprising a pyrrolidin-3-ol ring directly linked to a 6-methylpyridin-3-yl group. The hydroxyl group at position 3 of the pyrrolidine and the methyl substitution at position 6 of the pyridine ring define its structural uniqueness. This compound is available as a dihydrochloride salt (Ref: 10-F746835), though its commercial availability is currently discontinued .

Properties

CAS No. |

1003639-52-8 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 |

IUPAC Name |

3-(6-methylpyridin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3 |

InChI Key |

YIVZEGNHWPSXBZ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C2(CCNC2)O |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CCNC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: The 6-methyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing trifluoromethyl group in 6-(trifluoromethyl)pyridin-3-ol . This difference may influence membrane permeability and metabolic stability.

Hydrogen-Bonding Capacity :

- The pyrrolidin-3-ol hydroxyl group enables hydrogen bonding, a feature shared with analogs like 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol . However, the absence of a hydroxymethyl group in the target compound may reduce conformational flexibility.

Biological Activity :

- Antiviral oxadiazole derivatives (e.g., 1a and 1b in ) utilize pyrrolidin-3-yloxy groups but incorporate bulkier substituents (e.g., phenylethyl), which may enhance target specificity but reduce solubility .

- The anticholinesterase activity of 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol highlights the importance of the pyridin-3-ol moiety in interacting with enzymatic targets .

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound () improves aqueous solubility compared to neutral analogs like 6-(trifluoromethyl)pyridin-3-ol .

- Lipophilicity (logP) : The methyl group on the pyridine ring likely results in a lower logP than analogs with trifluoromethyl or phenyl groups, balancing bioavailability and membrane penetration.

Research Implications

- Drug Design : The hydroxyl and pyridine groups make the compound a candidate for metalloenzyme inhibition or receptor antagonism, akin to anticholinesterase analogs .

- SAR Studies : Comparative studies with 6-methylpyridin-3-ol derivatives () could elucidate the role of methyl substitution in modulating activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.